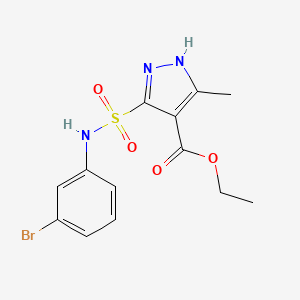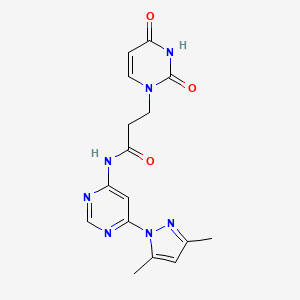![molecular formula C14H14ClNO4 B2548654 2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide CAS No. 1396810-24-4](/img/structure/B2548654.png)
2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide is a synthetic organic compound that features a chlorophenoxy group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions to form 4-chlorophenoxyacetic acid.
Formation of the Furan Intermediate: The furan ring is introduced by reacting furfural with an appropriate reagent to form a furan derivative.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the furan intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The chlorophenoxy group can be reduced under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced chlorophenoxy derivatives.
Substitution: Substituted chlorophenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(furan-3-yl)acetates: These compounds share the furan ring and have similar chemical properties.
4-chlorophenoxyacetic acid: This compound shares the chlorophenoxy group and is used in similar applications.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide is unique due to the combination of the chlorophenoxy group and the furan ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c15-11-1-3-12(4-2-11)20-9-14(18)16-7-13(17)10-5-6-19-8-10/h1-6,8,13,17H,7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOFNQJLMUTDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC(C2=COC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548572.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2548573.png)
![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)
![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2548576.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2548577.png)
![Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate](/img/structure/B2548578.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone](/img/structure/B2548582.png)
![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2548585.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2548586.png)

![Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate](/img/structure/B2548590.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2548593.png)
![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/new.no-structure.jpg)
